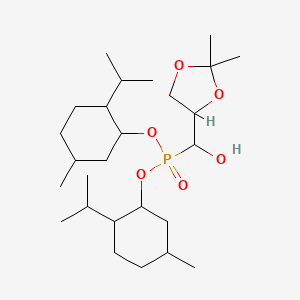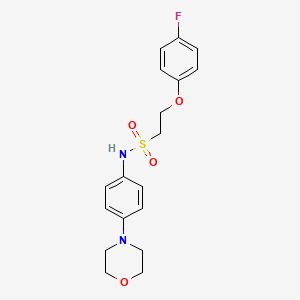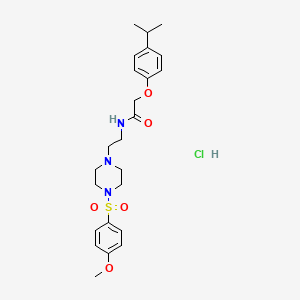
Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including two isopropyl-5-methylcyclohexyl groups, a 2,2-dimethyl-1,3-dioxolan-4-yl group, and a hydroxymethylphosphonate group. These groups could potentially confer interesting chemical properties to the compound, such as reactivity, polarity, and solubility .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The 2,2-dimethyl-1,3-dioxolan-4-yl group is a cyclic acetal, which could potentially exist in different conformations .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phosphonate and the dioxolane groups. The phosphonate group could potentially undergo reactions with nucleophiles, while the dioxolane group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phosphonate group could confer polarity and affect its solubility in different solvents. The dioxolane group could potentially influence its stability and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Bifunctional Acyclic Nucleoside Phosphonates : Novel bisphosphonate alkylating agents, including derivatives similar to bis(2-isopropyl-5-methylcyclohexyl) phosphonates, have been synthesized and investigated. These compounds were used for the alkylation of various nucleobases, although no antiviral or cytostatic activity was detected in these studies (Vrbková, Dračínský, & Holý, 2007).
Application in Organic Synthesis : Research has focused on the synthesis of unique phosphonate derivatives, which are structurally related to bis(2-isopropyl-5-methylcyclohexyl) phosphonates. These compounds are essential for creating various organic molecules with potential applications in medicinal chemistry and other fields (Gibadullina et al., 2012).
Catalysis and Reactions
Catalytic Applications : Studies have been conducted on the catalytic properties of related phosphonate compounds in various organic reactions. These include oxidative and dehydrogenative phosphonation processes, illustrating the compound's potential as a catalyst in synthetic chemistry (Han, Mayer, & Ofial, 2010).
Synthesis of Biologically Active Compounds : There has been interest in synthesizing biologically active molecules using phosphonate derivatives. This includes the creation of compounds with potential anticancer activity, demonstrating the versatility of phosphonates in drug discovery (Kiran et al., 2008).
Material Science and Surface Chemistry
Surface Chemistry Studies : Phosphonate derivatives, similar to bis(2-isopropyl-5-methylcyclohexyl) phosphonates, have been studied for their interaction with surfaces. These studies are crucial for understanding the adsorption processes and potential applications in material science (Podstawka et al., 2009).
Development of Novel Materials : Research has also focused on developing new materials using phosphonated methacrylates, which share structural similarities with bis(2-isopropyl-5-methylcyclohexyl) phosphonates. These materials have potential applications in various fields, including polymer science (Edizer, Sahin, & Avci, 2009).
Mécanisme D'action
The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. If it’s intended for use in materials or industrial applications, the mechanism could involve its chemical reactivity or physical properties .
Orientations Futures
Propriétés
IUPAC Name |
bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49O6P/c1-16(2)20-11-9-18(5)13-22(20)31-33(28,25(27)24-15-29-26(7,8)30-24)32-23-14-19(6)10-12-21(23)17(3)4/h16-25,27H,9-15H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBPCRPOQNGDCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2COC(O2)(C)C)O)OC3CC(CCC3C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)

![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2416480.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)
![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2416484.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)
